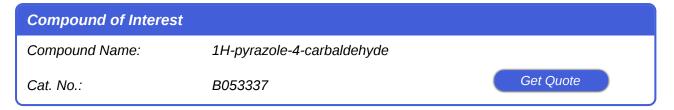


# A Technical Guide to 1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-pyrazole-4-carbaldehyde**, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its nomenclature, key experimental protocols for its use and evaluation, and explores its role as a precursor to potent anti-inflammatory and antioxidant agents.

## Nomenclature and Identification

**1H-pyrazole-4-carbaldehyde** is known by a variety of names in chemical literature and databases. Accurate identification is crucial for researchers. The following table summarizes its primary identifiers and synonyms.



Identifier Type	Value
IUPAC Name	1H-pyrazole-4-carbaldehyde
CAS Number	35344-95-7[1][2][3]
Molecular Formula	C4H4N2O[1][2]
Molecular Weight	96.09 g/mol [1][2]
Synonyms	1H-Pyrazole-4-carboxaldehyde[1][3], 4-Formylpyrazole[2][3], Pyrazole-4-carbaldehyde[3], 4-Pyrazolecarboxaldehyde[3], 4-Formyl-1H-pyrazole, Pyrazole-4-carboxaldehyde[3]

## Synthesis of 1H-Pyrazole-4-Carbaldehyde Derivatives

A common and effective method for the synthesis of **1H-pyrazole-4-carbaldehyde** and its derivatives is the Vilsmeier-Haack reaction. This reaction involves the formylation of a reactive substrate, typically a hydrazone, using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

# Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4carbaldehyde

This protocol describes the synthesis of a derivative of **1H-pyrazole-4-carbaldehyde**, which is a common scaffold for anti-inflammatory and antioxidant compounds.

### Step 1: Formation of the Hydrazone

- In a round-bottom flask, dissolve the starting acetophenone (e.g., acetophenone, 0.01 mol) and a substituted benzohydrazide (e.g., benzoylhydrazine, 0.01 mol) in methanol (30 mL).
- Add a catalytic amount of glacial acetic acid (3-4 drops).



- Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The precipitated hydrazone is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like methanol can be performed for purification.

#### Step 2: Vilsmeier-Haack Formylation

- Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl<sub>3</sub>, 0.012 mol) to ice-cold dimethylformamide (DMF, 10 mL) with constant stirring.
- To the freshly prepared Vilsmeier reagent, add the hydrazone synthesized in Step 1 (0.004 mol) in small portions.
- Stir the reaction mixture at 60-70°C for 4-6 hours.
- After the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- The solid product, the 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative, is collected by filtration, washed with water, and dried.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

## **Biological Activity and Evaluation**

Derivatives of **1H-pyrazole-4-carbaldehyde** have demonstrated significant potential as antiinflammatory and antioxidant agents. The following sections detail the experimental protocols used to assess these biological activities.

# Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is employed to evaluate the anti-inflammatory properties of novel compounds.



#### Experimental Protocol:

- Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
- Grouping: The rats are divided into groups (n=6), including a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin or diclofenac sodium), and test groups (receiving different doses of the synthesized pyrazole derivatives).
- Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives only the vehicle.
- Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
- Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition =  $[(Vc - Vt) / Vc] \times 100$ 

Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the test or standard group.

## **Antioxidant Activity: DPPH Radical Scavenging Assay**

This in vitro assay is a rapid and reliable method to determine the radical scavenging activity of compounds.

### Experimental Protocol:

 Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.



- Preparation of Test and Standard Solutions: The synthesized pyrazole derivatives and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. A series of dilutions are then made to obtain different concentrations.
- Assay Procedure:
  - $\circ$  In a 96-well microplate or test tubes, add a specific volume of the test or standard solution (e.g., 100  $\mu$ L).
  - Add the DPPH solution (e.g., 100 μL) to each well/tube.
  - A control is prepared with the solvent and the DPPH solution.
  - The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A\_control - A\_sample) / A\_control ] x 100

Where A\_control is the absorbance of the control, and A\_sample is the absorbance of the test or standard sample. The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the compound.[4]

# Signaling Pathways and Mechanisms of Action Anti-inflammatory Mechanism: COX-2 Inhibition

Many pyrazole derivatives exhibit their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5] The COX-2 signaling pathway plays a crucial role in the inflammatory response.





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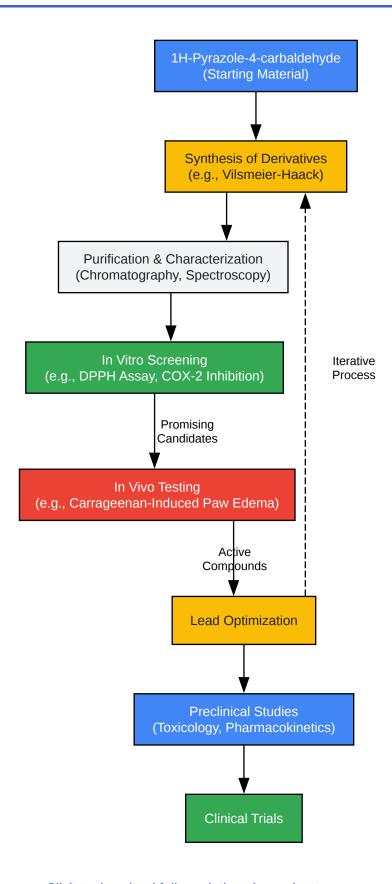
Caption: The COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.

Pathway Description: Inflammatory stimuli trigger the activation of phospholipase A2 (PLA2), which in turn releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, causing pain, fever, and swelling. Pyrazole derivatives can act as selective inhibitors of COX-2, blocking the production of prostaglandins and thereby reducing inflammation.[6][7][8]

## **Drug Discovery and Development Workflow**

The development of new drugs based on the **1H-pyrazole-4-carbaldehyde** scaffold follows a structured workflow from initial synthesis to potential clinical application.





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